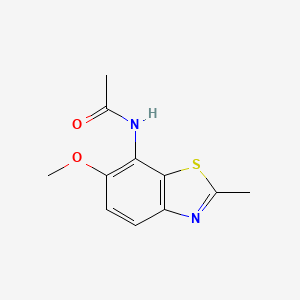

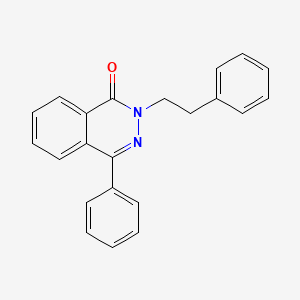

![molecular formula C11H11ClN2O2S B5548137 1-[(4-氯苯基)磺酰基]-2,4-二甲基-1H-咪唑 CAS No. 5850-29-3](/img/structure/B5548137.png)

1-[(4-氯苯基)磺酰基]-2,4-二甲基-1H-咪唑

描述

The compound "1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole" is part of a class of chemicals that exhibit a wide range of biological and chemical properties due to their unique structural features. Imidazole derivatives are known for their versatility in chemical reactions and the ability to form stable structures with potential applications in various scientific fields.

Synthesis Analysis

Synthesis methods for imidazole derivatives often involve multi-step reactions that can include the formation of imidazole rings through the cyclization of appropriate precursors. For example, a related synthesis approach was described where functionalized imidazole derivatives were synthesized using a one-pot, multi-component reaction, demonstrating the efficiency of creating complex molecules from simpler ones (Ran et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to achieve desired properties. X-ray diffraction studies have been employed to determine the crystal structure of related compounds, providing insight into their molecular geometry and the interactions that stabilize their structures (Sharma et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including catalytic processes and the formation of complexes with metals. Their reactivity can be attributed to the imidazole ring, which can act as a ligand, forming stable complexes with transition metals, as observed in related compounds (Bermejo et al., 2000).

科学研究应用

阴离子的主体分子

研究重点介绍了咪唑衍生物作为阴离子的主体分子的应用。Nath 和 Baruah (2012) 对含咪唑的双酚及其与不同酸的相互作用的研究表明,该化合物能够通过静电和氢键相互作用形成结构化盐。这一能力表明其在阴离子包封和传感应用中的潜力 (Nath & Baruah, 2012)。

合成中的催化

咪唑衍生物在化学合成中用作催化剂。Ran 等人 (2015) 关于通过一锅四组分反应合成局部麻醉剂的工作展示了咪唑化合物在促进反应中的作用,为合成具有医学意义的化合物提供了一条有效的途径 (Ran, Li, & Zhang, 2015)。

抑制研究

咪唑衍生物因其对酶的抑制特性而被探索。Niwata 等人 (1997) 合成了一系列 3-(苯磺酰基)-1-苯基咪唑烷-2,4-二酮衍生物,发现它们能选择性抑制人心脏chymase。这表明在酶抑制有益的疾病治疗中具有潜在的治疗应用 (Niwata et al., 1997)。

抗病毒活性

Chen 等人 (2010) 合成了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,证明了某些化合物具有抗烟草花叶病毒活性。这突出了咪唑衍生物在抗病毒研究和治疗中的潜力 (Chen et al., 2010)。

抗菌活性

Nural 等人 (2018) 合成了一种具有复杂咪唑结构的新型化合物,表现出抗菌和抗分枝杆菌活性。这表明咪唑衍生物在开发新的抗菌剂中的效用 (Nural et al., 2018)。

重氮转移试剂

Goddard-Borger 和 Stick (2007) 报道了咪唑-1-磺酰基叠氮化物盐酸盐作为重氮转移试剂,强调了它将伯胺转化为叠氮化物并将亚甲基底物转化为重氮化合物的功效。由于其稳定性和易于制备,该试剂在合成化学应用中至关重要 (Goddard-Borger & Stick, 2007)。

未来方向

As the compound “1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole” and its related compounds have shown potential in antimicrobial activity , future research could focus on exploring its potential uses in medical and pharmaceutical applications. Further studies could also investigate its synthesis, chemical reactions, and safety profile in more detail.

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2,4-dimethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-8-7-14(9(2)13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEPWGYIIWUKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351465 | |

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

CAS RN |

5850-29-3 | |

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)